molecular formula C16H17NS B14394755 2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzothiazole CAS No. 88437-10-9

2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14394755
CAS No.: 88437-10-9
M. Wt: 255.4 g/mol
InChI Key: SVCVTOGVQMAVMJ-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2,4,6-trimethylphenylamine with 2-chlorobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-120°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the reduced form of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the reduced benzothiazole derivative.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,6-Trimethylphenyl)-1,3-benzothiazole
  • 2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzoxazole
  • 2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzimidazole

Uniqueness

2-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-benzothiazole is unique due to its specific structural features, such as the presence of the 2,4,6-trimethylphenyl group and the benzothiazole ringCompared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

88437-10-9

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C16H17NS/c1-10-8-11(2)15(12(3)9-10)16-17-13-6-4-5-7-14(13)18-16/h4-9,16-17H,1-3H3

InChI Key

SVCVTOGVQMAVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2NC3=CC=CC=C3S2)C

Origin of Product

United States

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